N-[4-(dimethylamino)benzyl]-N-(furan-2-ylmethyl)-2-methylbenzamide
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Overview
Description
N-{[4-(DIMETHYLAMINO)PHENYL]METHYL}-N-[(FURAN-2-YL)METHYL]-2-METHYLBENZAMIDE is a complex organic compound that features a dimethylamino group, a furan ring, and a benzamide structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{[4-(DIMETHYLAMINO)PHENYL]METHYL}-N-[(FURAN-2-YL)METHYL]-2-METHYLBENZAMIDE typically involves multiple steps. One common method includes the N-alkylation of primary amines and ammonia, followed by the reduction of nitriles and amides in the presence of catalysts such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) . These reducing agents are powerful and selective, allowing for the reduction of various functional groups without affecting reducible substituents like nitro and chloride groups .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using similar reducing agents and catalysts. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
N-{[4-(DIMETHYLAMINO)PHENYL]METHYL}-N-[(FURAN-2-YL)METHYL]-2-METHYLBENZAMIDE can undergo various chemical reactions, including:
Substitution: This compound can participate in nucleophilic substitution reactions, where a nucleophile replaces a leaving group in the molecule.
Common Reagents and Conditions
Oxidizing Agents: KMnO4, CrO3
Reducing Agents: LiAlH4, NaBH4
Catalysts: Palladium (Pd), Platinum (Pt)
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxygenated derivatives, while reduction typically produces amines.
Scientific Research Applications
N-{[4-(DIMETHYLAMINO)PHENYL]METHYL}-N-[(FURAN-2-YL)METHYL]-2-METHYLBENZAMIDE has several applications in scientific research:
Chemistry: It serves as a precursor for the synthesis of more complex molecules and can be used in various organic reactions.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies.
Industry: It can be used in the production of dyes, agrochemicals, and other industrial chemicals.
Mechanism of Action
The mechanism by which N-{[4-(DIMETHYLAMINO)PHENYL]METHYL}-N-[(FURAN-2-YL)METHYL]-2-METHYLBENZAMIDE exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The dimethylamino group and furan ring play crucial roles in binding to these targets, influencing various biochemical pathways. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- **4-((4-Methoxyphenyl)amino)methyl)-N,N-dimethylaniline
- **2-Methoxy-5-((phenylamino)methyl)phenol
- Methanone, [4-(dimethylamino)phenyl]phenyl-
Uniqueness
N-{[4-(DIMETHYLAMINO)PHENYL]METHYL}-N-[(FURAN-2-YL)METHYL]-2-METHYLBENZAMIDE is unique due to its combination of a dimethylamino group, a furan ring, and a benzamide structure. This combination imparts distinct chemical properties and reactivity, making it valuable for specific applications that similar compounds may not be suitable for.
Properties
Molecular Formula |
C22H24N2O2 |
---|---|
Molecular Weight |
348.4 g/mol |
IUPAC Name |
N-[[4-(dimethylamino)phenyl]methyl]-N-(furan-2-ylmethyl)-2-methylbenzamide |
InChI |
InChI=1S/C22H24N2O2/c1-17-7-4-5-9-21(17)22(25)24(16-20-8-6-14-26-20)15-18-10-12-19(13-11-18)23(2)3/h4-14H,15-16H2,1-3H3 |
InChI Key |
HHDMCXRKHMYAQD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1C(=O)N(CC2=CC=C(C=C2)N(C)C)CC3=CC=CO3 |
Origin of Product |
United States |
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